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Compound of Interest

Compound Name: 8-Methoxy Entecavir

CAS No.: 2349444-69-3

Cat. No.: B1487211 Get Quote

Executive Summary
In the high-stringency environment of antiviral drug development, the identification and control

of process-related impurities are paramount for regulatory compliance (ICH Q3A/B). 8-
Methoxy Entecavir (identified as Entecavir EP Impurity E and USP Impurity) is a critical

specific impurity found in the manufacturing of Entecavir, a guanosine nucleoside analog used

to treat chronic Hepatitis B.[1][2]

This technical guide provides a comprehensive structural analysis, physicochemical profile, and

mechanistic origin of 8-Methoxy Entecavir. It is designed to assist analytical scientists in

establishing robust Quality Control (QC) protocols and process chemists in mitigating its

formation during Active Pharmaceutical Ingredient (API) synthesis.

Chemical Identity & Structural Analysis[2]
8-Methoxy Entecavir is a structural analog of Entecavir where the hydrogen atom at the C8

position of the guanine ring is substituted by a methoxy group (-OCH

). This modification significantly alters the electronic environment of the imidazole ring within
the purine system, influencing both its chromatographic retention and potential metabolic
stability.
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Property Specification

Common Name 8-Methoxy Entecavir

Pharmacopoeial Designation Entecavir EP Impurity E; Entecavir USP Impurity

CAS Number 2349444-69-3

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-hydroxy-3-

(hydroxymethyl)-2-methylidenecyclopentyl]-8-

methoxy-1,9-dihydro-6H-purin-6-one

Molecular Formula

C

H

N

O

Molecular Weight 307.31 g/mol

SMILES COc1nc2c(n1[C@@H]3CC3=C)nc(N)[nH]c2=O

Structural Comparison (Entecavir vs. 8-Methoxy
Entecavir)
The following diagram illustrates the structural deviation. The core cyclopentyl linker and

exocyclic alkene remain intact; the deviation is strictly localized to the purine base.

Structural Modification at Purine C8

Entecavir (API)
C12H15N5O3
MW: 277.28

Substitution:
H (Entecavir) → O-CH3 (Impurity)

Synthetic Side Reaction
8-Methoxy Entecavir (Impurity E)

C13H17N5O4
MW: 307.31

Resulting Analog

Click to download full resolution via product page

Figure 1: Structural relationship between the parent API Entecavir and its 8-Methoxy impurity.
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Physicochemical Properties[1][6][8]
Understanding the physicochemical shift caused by the methoxy group is essential for

developing separation methods. The addition of the methoxy group adds lipophilicity and

electron density to the purine ring.

Comparative Property Table
Property Entecavir (API)

8-Methoxy
Entecavir

Impact on Analysis

Molecular Weight 277.28 307.31
Distinct Mass Spec

shift (+30 Da)

LogP (Predicted) -1.2 to -0.8 -0.5 to -0.2
Impurity elutes after

Entecavir in RP-HPLC

pKa (Guanine N1) ~9.2 ~9.5

Slight shift in basicity

due to electron-

donating -OMe

Solubility
Water (Slightly),

Methanol
Methanol, DMSO

Compatible with

standard diluents

UV Max ~254 nm ~256 nm

Detectable by

standard UV-Vis

detectors

Chromatographic Behavior
In Reverse-Phase HPLC (C18 column), 8-Methoxy Entecavir typically displays a Relative

Retention Time (RRT) > 1.0 (often ~1.1 to 1.3) compared to Entecavir.[3][4][5][6] The methoxy

group reduces the polarity of the molecule, increasing its interaction with the stationary phase.

Formation & Synthetic Origin[13]
The presence of 8-Methoxy Entecavir is usually indicative of specific synthetic routes or

solvent interactions during the manufacturing process.

Mechanistic Pathway
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The most probable origin is a Nucleophilic Aromatic Substitution (SNAr) or an oxidative

alkoxylation event.

Precursor Activation: If the synthesis involves an 8-halopurine (e.g., 8-bromoguanine

derivative) to direct regioselectivity, residual unreacted intermediate can react with methanol.

Solvent Interaction: Methanol is frequently used in deprotection steps or recrystallization.

Under basic conditions or in the presence of specific catalysts, methanol can attack the C8

position.

Activated Precursor
(8-Bromo or 8-H Entecavir Intermediate)

8-Methoxy Entecavir
(Formation)

 SNAr / Oxidation

Reagent/Solvent:
Methanol (MeOH)

 Nucleophilic Attack

Condition:
Basic pH or Oxidative Stress

Click to download full resolution via product page

Figure 2: Hypothesized formation pathway of 8-Methoxy Entecavir during API synthesis.

Analytical Control Strategy
To comply with ICH Q3A/B guidelines, this impurity must be controlled at levels typically

(depending on daily dose).

Recommended HPLC Method (Reference)
Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 40% B over 30 minutes.
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Flow Rate: 1.0 mL/min.[6]

Detection: UV at 254 nm.

Expected Elution: Entecavir (~12 min), 8-Methoxy Entecavir (~15-17 min).

Mass Spectrometry Identification
For confirmation in unknown impurity profiling:

Ionization: ESI Positive Mode.

Parent Ion [M+H]+: m/z 308.31.

Fragment Ions: Loss of the methoxy group or cleavage of the glycosidic bond may be

observed.

Experimental Protocol: Reference Standard
Preparation
Objective: Preparation of a stock solution for HPLC system suitability testing.

Weighing: Accurately weigh 5.0 mg of 8-Methoxy Entecavir Reference Standard (CAS

2349444-69-3) into a 50 mL volumetric flask.

Dissolution: Add 20 mL of Methanol (HPLC Grade). Sonicate for 5 minutes until fully

dissolved. The compound is freely soluble in methanol.

Dilution: Dilute to volume with Water/Methanol (90:10 v/v) to match the mobile phase

equilibrium.

Storage: Transfer to an amber vial. Store at -20°C. Stable for 3 months.

Usage: Spike into Entecavir API sample at 0.1% level to verify resolution (Resolution > 1.5

required).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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